molecular formula C18H34O2 B12596142 6-(2-Nonylcyclopropyl)hexanoic acid CAS No. 651027-50-8

6-(2-Nonylcyclopropyl)hexanoic acid

Katalognummer: B12596142
CAS-Nummer: 651027-50-8
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: WREVJPNUTTYBBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Nonylcyclopropyl)hexanoic acid is an organic compound with the molecular formula C18H34O2 It is a derivative of hexanoic acid, featuring a nonylcyclopropyl group attached to the sixth carbon atom of the hexanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Nonylcyclopropyl)hexanoic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the hexanoic acid moiety. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis techniques. These methods are designed to optimize yield and efficiency while maintaining safety and environmental standards. The process may include steps such as distillation, crystallization, and purification to achieve the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Nonylcyclopropyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

6-(2-Nonylcyclopropyl)hexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 6-(2-Nonylcyclopropyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexanoic acid: A simpler carboxylic acid with a six-carbon chain.

    Nonylcyclopropane: A compound featuring a nonyl group attached to a cyclopropane ring.

    Cyclopropylhexanoic acid: A compound with a cyclopropyl group attached to a hexanoic acid chain.

Uniqueness

6-(2-Nonylcyclopropyl)hexanoic acid is unique due to the presence of both a nonylcyclopropyl group and a hexanoic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

651027-50-8

Molekularformel

C18H34O2

Molekulargewicht

282.5 g/mol

IUPAC-Name

6-(2-nonylcyclopropyl)hexanoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-9-12-16-15-17(16)13-10-8-11-14-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)

InChI-Schlüssel

WREVJPNUTTYBBH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC1CC1CCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.